molecular formula C10H10N2O2 B13772666 4-Hydroxy-6-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 70529-47-4

4-Hydroxy-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B13772666
CAS No.: 70529-47-4
M. Wt: 190.20 g/mol
InChI Key: RGZUOSUGPLWXOQ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms and a keto group at the third position. The presence of a phenyl group at the sixth position and a hydroxy group at the fourth position adds to its unique chemical structure. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit calcium ion influx, which is essential for the activation of platelet aggregation. This inhibition is achieved through the binding of the compound to calcium channels, thereby preventing the influx of calcium ions .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring but lacks the keto group.

    Pyrimidine: Similar structure but with nitrogen atoms at positions 1 and 3.

    Pyrazine: Nitrogen atoms at positions 1 and 4.

Uniqueness

3(2H)-Pyridazinone,4,5-dihydro-4-hydroxy-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hydroxy and phenyl groups enhances its biological activity and makes it a valuable scaffold for drug development .

Properties

CAS No.

70529-47-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-hydroxy-3-phenyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C10H10N2O2/c13-9-6-8(11-12-10(9)14)7-4-2-1-3-5-7/h1-5,9,13H,6H2,(H,12,14)

InChI Key

RGZUOSUGPLWXOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=CC=C2)O

Origin of Product

United States

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